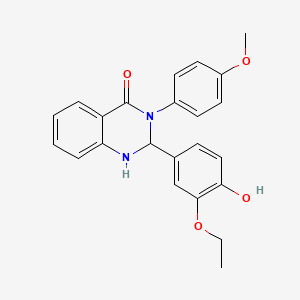![molecular formula C18H15Cl2N3O2S B15033304 (2Z)-N-(4-chlorophenyl)-2-[(4-chlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B15033304.png)
(2Z)-N-(4-chlorophenyl)-2-[(4-chlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-N-(4-chlorophenyl)-2-[(4-chlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide is a complex organic compound characterized by its unique structure, which includes a thiazinane ring, chlorophenyl groups, and a carboxamide functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-(4-chlorophenyl)-2-[(4-chlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazinane Ring: The thiazinane ring can be synthesized through a cyclization reaction involving a thiol and an amine under acidic conditions.
Introduction of Chlorophenyl Groups: The chlorophenyl groups are introduced via nucleophilic substitution reactions using chlorophenyl halides.
Formation of the Carboxamide Group: The carboxamide group is formed through an amidation reaction, typically using a carboxylic acid derivative and an amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(2Z)-N-(4-chlorophenyl)-2-[(4-chlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Chlorophenyl halides, nucleophiles such as amines or thiols, and solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
(2Z)-N-(4-chlorophenyl)-2-[(4-chlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its antimicrobial and anticancer properties.
Materials Science: It is explored for use in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Industrial Chemistry: The compound is used as an intermediate in the synthesis of other complex organic molecules, including agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of (2Z)-N-(4-chlorophenyl)-2-[(4-chlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-Chlorodiphenyl ether: Similar in having chlorophenyl groups but lacks the thiazinane ring and carboxamide group.
4-Chlorophenyl isothiocyanate: Contains a chlorophenyl group and isothiocyanate functional group, differing in structure and reactivity.
3-(4-Chlorophenyl)-4-substituted pyrazole derivatives: These compounds have a chlorophenyl group and a pyrazole ring, differing in their core structure.
Uniqueness
(2Z)-N-(4-chlorophenyl)-2-[(4-chlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide is unique due to its combination of a thiazinane ring, chlorophenyl groups, and a carboxamide functional group. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above.
Propiedades
Fórmula molecular |
C18H15Cl2N3O2S |
|---|---|
Peso molecular |
408.3 g/mol |
Nombre IUPAC |
N-(4-chlorophenyl)-2-(4-chlorophenyl)imino-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C18H15Cl2N3O2S/c1-23-16(24)10-15(17(25)21-13-6-2-11(19)3-7-13)26-18(23)22-14-8-4-12(20)5-9-14/h2-9,15H,10H2,1H3,(H,21,25) |
Clave InChI |
APIBJKHPAFFUES-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)CC(SC1=NC2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-(4-chlorophenyl)-2-oxo-1,3-benzoxathiol-5-yl] 3-[(5E)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate](/img/structure/B15033241.png)
![2-{1-(4-fluorophenyl)-3-[2-(4-methoxyphenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B15033245.png)
![4-[(4-chlorophenyl)carbonyl]-5-(4-fluorophenyl)-3-hydroxy-1-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15033260.png)
![3-[(E)-(5-cyano-2,6-dihydroxy-4-methylpyridin-3-yl)diazenyl]benzoic acid](/img/structure/B15033262.png)
![[4-(dimethylamino)phenyl][5-hydroxy-3-(2-methylpropyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B15033268.png)
![1-(1,3-benzothiazol-2-yl)-4-[(4-chlorophenyl)carbonyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15033274.png)

![(6Z)-5-imino-6-{4-[2-(4-methylphenoxy)ethoxy]benzylidene}-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B15033278.png)
![ethyl 2-{(3E)-3-[hydroxy(phenyl)methylidene]-4,5-dioxo-2-[4-(propan-2-yl)phenyl]pyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B15033284.png)
![N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-[N-(2,3-dimethylphenyl)benzenesulfonamido]acetamide](/img/structure/B15033297.png)

![(6Z)-5-imino-3-phenyl-6-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B15033310.png)
![6-[(5Z)-5-{[9-methyl-4-oxo-2-(pyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B15033314.png)
